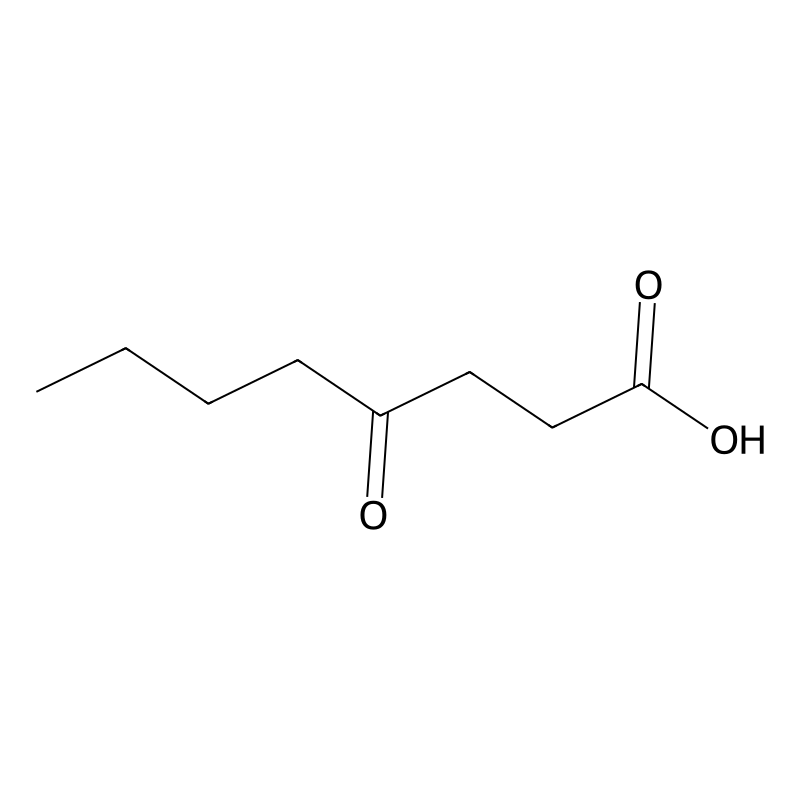4-Oxooctanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Oxooctanoic acid belongs to a class of organic compounds known as medium-chain keto acids. These compounds typically consist of six to twelve carbon atoms and are recognized for their unique properties and biological activities. The presence of the keto group significantly influences its reactivity and potential applications in various fields, including biochemistry and pharmaceuticals .
Currently, there is no documented information on a specific mechanism of action for 4-oxooctanoic acid in biological systems.
- Wearing gloves and eye protection when handling the compound.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Following proper disposal procedures.
Medical Applications in Essential Tremor
Essential tremor is a neurological disorder causing involuntary shaking. Studies have investigated the effect of octanoic acid on this condition. A clinical trial by Haubenberger et al. (2013) evaluated its efficacy in subjects with alcohol-responsive essential tremor. While primary outcomes showed no significant difference from a placebo, secondary measures suggested potential benefits at later time points. This indicates a need for further trials with higher dosages [1].
Source
Haubenberger D, Hallett M, Fassbender K, et al. A double-blind, placebo-controlled trial of triheptanoin (C7-0) for essential tremor. [Movement Disorders]. 2013;28(9):1234-1240.
Effects on Embryonic Development and Fetal Growth
Research has examined the impact of octanoic acid on embryonic development and fetal growth. Fredrickson et al. (2015) investigated its effects in a mouse model. They found that octanoic acid at concentrations used in human in vitro fertilization (IVF) could negatively affect embryonic and fetal development. This suggests caution in using octanoic acid during human embryo culture [1].
Source
Fredrickson JR, Milazzo JP, Ménézo Y, et al. Octanoic acid, a medium-chain fatty acid used in human embryo culture medium, alters preimplantation development and fetal growth in mice. [Fertility and Sterility]. 2015;104(1):192-199.
Industrial Applications in Catalysis
Catalysis is a process where a substance accelerates a chemical reaction without being consumed. In industrial research, octanoic acid has been used as a reactant in catalysis studies. Onyestyák et al. (2011) explored its use in reducing carboxylic acids to alcohols, demonstrating its potential application in industrial catalytic processes [1].
Source
Onyestyák G, Molnár Á, Soltész C, et al. Iron(III) Chloride Catalyzed Reduction of Carboxylic Acids to Alcohols with Triethylsilane under Mild Conditions. [Journal of the American Chemical Society]. 2011;133(21):8280-8282.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to shorter-chain compounds.
- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
- Reduction: The keto group can be reduced to form secondary alcohols, which may further undergo oxidation or other transformations .
The biological activity of 4-oxooctanoic acid has garnered interest due to its potential metabolic roles. It has been studied for its effects on metabolic pathways, particularly in the context of fatty acid metabolism. Some research indicates that it may influence energy production and fat oxidation processes in cells .
Several methods exist for synthesizing 4-oxooctanoic acid, including:
- Oxidation of Octanoic Acid: Using oxidizing agents such as potassium permanganate or chromic acid can convert octanoic acid into its keto derivative.
- Decarboxylation of Longer Chain Keto Acids: Longer-chain keto acids can be decarboxylated under specific conditions to yield 4-oxooctanoic acid.
- Biotechnological Approaches: Fermentation processes using specific microorganisms may also produce 4-oxooctanoic acid from simpler substrates .
4-Oxooctanoic acid has several applications:
- Biochemical Research: It serves as a substrate in studies related to fatty acid metabolism.
- Pharmaceuticals: Its unique structure may allow it to act as a precursor for various drug compounds.
- Food Industry: Medium-chain fatty acids are often used in food products for their flavoring and preservative properties .
Research on the interactions of 4-oxooctanoic acid with other biomolecules suggests potential roles in metabolic pathways. Its interactions with enzymes involved in lipid metabolism are particularly noteworthy, indicating that it may modulate enzymatic activity or serve as an intermediate in metabolic reactions .
Several compounds share structural similarities with 4-oxooctanoic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Octanoic Acid | C₈H₁₈O₂ | Saturated fatty acid without a keto group |
| 3-Oxooctanoic Acid | C₈H₁₄O₃ | Keto group at the third carbon |
| Caprylic Acid | C₈H₁₈O₂ | Saturated fatty acid, similar chain length |
Uniqueness: The primary distinction of 4-oxooctanoic acid lies in its specific positioning of the keto group at the fourth carbon, which affects its chemical reactivity and biological functions compared to its analogs. This positioning allows for unique interactions and transformations not seen in saturated counterparts like octanoic or caprylic acids .







